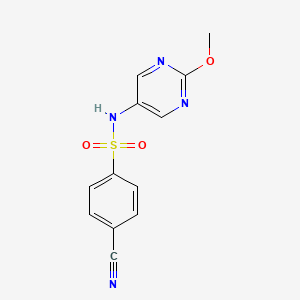

4-cyano-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-cyano-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O3S/c1-19-12-14-7-10(8-15-12)16-20(17,18)11-4-2-9(6-13)3-5-11/h2-5,7-8,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRIUFWAKFCQDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-cyano-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . One common method includes the treatment of substituted amines with methyl cyanoacetate without solvent at room temperature, yielding the target cyanoacetamide derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-cyano-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-cyano-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyano-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

4-Cyano-N-(2-methylpropyl)benzene-1-sulfonamide

- Structure : Features an alkyl (2-methylpropyl) group instead of the pyrimidine ring.

- Key Differences :

- Solubility : The alkyl chain increases hydrophobicity, reducing aqueous solubility compared to the aromatic pyrimidine-containing compound.

- Binding Interactions : Lacks the pyrimidine’s nitrogen atoms, which are critical for hydrogen bonding and π-π stacking with biological targets.

- Applications : Likely optimized for membrane permeability but less suited for targets requiring aromatic interactions .

4-Cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

- Structure : Substitutes pyrimidine with a tetrazole ring.

- Key Differences :

- Metabolic Stability : Tetrazoles are resistant to metabolic degradation, acting as bioisosteres for carboxylic acids.

- Electronic Properties : The tetrazole’s electron-deficient nature may alter binding kinetics compared to pyrimidine.

- Applications: Potential use in drug design where metabolic stability is prioritized .

Analogues with Extended Aromatic Systems

4-tert-Butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]benzene-1-sulfonamide

- Structure: Incorporates a bis-pyrimidine system with hydrophilic substituents (hydroxyethoxy, methoxyphenoxy).

- Key Differences :

- Molecular Weight : Higher (551.614 g/mol) due to extended substituents.

- Solubility : Enhanced water solubility from oxygen-rich groups but reduced membrane permeability.

- Applications : Suitable for targets requiring polar interactions, such as kinase inhibitors .

4-Cyano-N-(7-methoxy-1,4-dimethyl-2-oxo-1,2-dihydroquinolin-6-yl)benzene-1-sulfonamide

- Structure: Replaces pyrimidine with a quinoline ring.

- Key Differences: Aromatic Surface Area: The quinoline’s larger π-system enhances binding to hydrophobic pockets. Metabolic Stability: Methoxy and methyl groups may reduce oxidative metabolism.

- Applications: Potential use in oncology targeting DNA-associated enzymes .

Agrochemical Analogues

4-Chloro-2-cyano-N,N-dimethyl-5-p-tolyl-imidazole-1-sulfonamide (Cyazofamid)

- Structure: Imidazole core with chloro, cyano, and p-tolyl groups.

- Key Differences: Ring Size: Five-membered imidazole vs. six-membered pyrimidine. Electronic Effects: Chloro and cyano groups increase electrophilicity, enhancing fungicidal activity.

- Applications : Commercial fungicide with broad-spectrum efficacy .

Pharmacokinetic and Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | Applications |

|---|---|---|---|---|

| Target Compound | ~325 | 2-Methoxypyrimidin-5-yl, cyano | ~2.1 | Enzyme inhibition, Drug R&D |

| 4-Cyano-N-(2-methylpropyl) derivative | ~293 | 2-Methylpropyl | ~3.5 | Membrane-permeable agents |

| Tetrazole Analogue | ~306 | 2-Methyltetrazol-5-yl | ~1.8 | Metabolic-stable therapeutics |

| Cyazofamid | ~354 | Imidazole, p-tolyl, chloro | ~4.0 | Agrochemical fungicide |

Research Findings and Implications

- Target Compound : Demonstrates balanced hydrophobicity (LogP ~2.1) and hydrogen-bonding capacity, ideal for binding to enzymes like cyclooxygenase-2 (COX-2) or kinases .

- Agrochemical vs. Pharmaceutical Design : Cyazofamid’s higher LogP (~4.0) aligns with its role in penetrating plant tissues, whereas the target compound’s moderate LogP suits systemic drug distribution .

- Structural Flexibility: Substitution of the pyrimidine with tetrazole or quinoline alters target selectivity, highlighting the importance of heterocycle choice in drug design .

Biological Activity

4-cyano-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and antitumor effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The compound is characterized by the following structure:

- Chemical Formula : CHNOS

- Molecular Weight : 284.31 g/mol

Biological Activity Overview

Research indicates that sulfonamide derivatives, including this compound, exhibit a range of biological activities:

-

Antitumor Activity :

- Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including lung and breast cancer cells.

- The mechanism often involves the induction of apoptosis and cell cycle arrest.

-

Antimicrobial Activity :

- The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

- The mode of action typically involves inhibition of bacterial folate synthesis.

Antitumor Activity

A study evaluated the antitumor effects of various sulfonamide derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results are summarized in Table 1.

| Compound | Cell Line | IC (µM) | Assay Type |

|---|---|---|---|

| This compound | A549 | 5.12 ± 0.45 | MTS |

| HCC827 | 6.34 ± 0.52 | MTS | |

| NCI-H358 | 4.87 ± 0.39 | MTS |

The compound exhibited significant cytotoxicity against all tested cell lines, with the lowest IC observed in the NCI-H358 line, indicating a promising potential for further development as an antitumor agent.

Antimicrobial Activity

The antimicrobial efficacy was assessed using broth microdilution methods against various bacterial strains, as shown in Table 2.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

The results indicate that the compound has moderate antimicrobial activity, particularly against Staphylococcus aureus, suggesting potential applications in treating bacterial infections.

Case Studies

In a clinical context, a case study involving patients with resistant bacterial infections highlighted the use of sulfonamide derivatives as adjunct therapy to enhance treatment outcomes. Patients receiving treatment with compounds similar to this compound showed improved recovery rates compared to those on standard antibiotic regimens alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.